para-Cypermethrin

Description

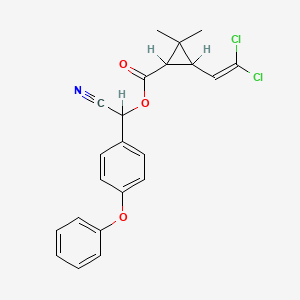

Structure

3D Structure

Properties

IUPAC Name |

[cyano-(4-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGALOHODGJDMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90997011 | |

| Record name | Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75567-47-4, 75567-48-5 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Characterization of Cypermethrin Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypermethrin, a synthetic pyrethroid insecticide, is a complex mixture of eight stereoisomers due to its three chiral centers. These isomers exhibit significant differences in their biological activity, including insecticidal efficacy and mammalian toxicity. This technical guide provides an in-depth overview of the synthesis and characterization of key cypermethrin isomers, namely alpha-cypermethrin, beta-cypermethrin, and zeta-cypermethrin. Detailed experimental protocols for their synthesis and analytical characterization using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Furthermore, a comparative summary of their biological activities is provided in a clear, tabular format. This guide is intended to be a valuable resource for researchers and professionals involved in the development, analysis, and risk assessment of pyrethroid-based products.

Introduction

Pyrethroid insecticides are synthetic analogs of the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers. Cypermethrin is a widely used Type II pyrethroid, characterized by the presence of an alpha-cyano group, which enhances its insecticidal potency. The eight stereoisomers of cypermethrin arise from the chiral centers at the C1 and C3 positions of the cyclopropane ring and the α-carbon of the 3-phenoxybenzyl alcohol moiety. The spatial arrangement of the substituents around these chiral centers dictates the insecticidal activity and toxicity of each isomer. Consequently, the synthesis and isolation of specific, more active and less toxic isomers have been a significant area of research and commercial development. This has led to the introduction of isomer-enriched products such as alpha-cypermethrin, beta-cypermethrin, and zeta-cypermethrin.

Synthesis of Cypermethrin Isomers

The general synthesis of cypermethrin involves the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride (DV-acid chloride) with α-cyano-3-phenoxybenzyl alcohol. The synthesis of specific isomer-enriched mixtures typically involves stereoselective synthesis or the epimerization and crystallization of a technical grade cypermethrin mixture.

General Synthesis of Cypermethrin

A common method for the synthesis of a technical mixture of cypermethrin isomers involves the reaction of 3-phenoxybenzaldehyde with sodium cyanide to form the corresponding cyanohydrin, which is then esterified with DV-acid chloride.

Experimental Protocol: General Cypermethrin Synthesis [1][2]

-

Cyanohydrin Formation: In a reaction vessel, dissolve sodium cyanide (1.1 equivalents) in water. Add a phase transfer catalyst, such as a quaternary ammonium salt. To this solution, add 3-phenoxybenzaldehyde (1 equivalent) dissolved in a suitable organic solvent (e.g., n-hexane, toluene). Stir the mixture at 25-35°C for approximately 30 minutes.[1]

-

Esterification: Cool the reaction mixture to 15-17°C. Slowly add DV-acid chloride (1 equivalent) to the mixture. The temperature will rise to around 20°C. Maintain this temperature and continue stirring until the reaction is complete, which can be monitored by checking the disappearance of 3-phenoxybenzaldehyde (e.g., by TLC or HPLC).[1]

-

Work-up: Once the reaction is complete, allow the layers to separate. Remove the lower aqueous layer. Wash the upper organic layer with water twice.

-

Isolation: Remove the solvent under vacuum to obtain the technical cypermethrin mixture.

Synthesis of Alpha-Cypermethrin

Alpha-cypermethrin is an enantiomeric pair of cis-isomers, which are among the most insecticidally active. Its synthesis involves the isolation of these specific isomers from a cypermethrin mixture, often through selective crystallization.[3]

Experimental Protocol: Alpha-Cypermethrin Synthesis by Isomerization and Crystallization [4]

-

Dissolution: Dissolve technical grade cypermethrin in a suitable solvent such as n-hexane.

-

Isomerization: Heat the solution to 45°C with stirring. After cooling to room temperature, add a catalyst for epimerization, such as guanidine carbonate, at 15°C. Add seed crystals of alpha-cypermethrin to initiate crystallization.

-

Crystallization: Maintain the temperature at 15°C for 24 hours, then gradually cool to 13°C for another 24 hours, and finally to 11°C for 48 hours.

-

Isolation and Purification: After the reaction, add an alkane solvent and cool to 5°C for 24 hours to complete the crystallization. Filter the mixture to collect the crystals. The collected solid is then washed and neutralized to obtain alpha-cypermethrin.

Synthesis of Beta-Cypermethrin

Beta-cypermethrin is a mixture of four active isomers. Its synthesis often involves an epimerization process to convert less active isomers into more active ones, followed by crystallization.[5]

Experimental Protocol: Beta-Cypermethrin Synthesis [6]

-

Dissolution and Epimerization: Dissolve technical cypermethrin in a solvent system composed of a diamine (e.g., a mixture of triethylamine and diisopropylamine) and isopropanol. The epimerization is carried out at a controlled temperature of 2-15°C.

-

Crystallization: The desired active isomers are selectively crystallized from the solution.

-

Isolation and Stabilization: The crystallized product is washed with isopropanol. The final product is stabilized by dissolving it in a xylene-water solvent and adjusting the pH.

Synthesis of Zeta-Cypermethrin

Zeta-cypermethrin is an enriched mixture of four isomers obtained through an epimerization process of a cypermethrin mixture.[7]

Experimental Protocol: Zeta-Cypermethrin Synthesis [7]

-

Epimerization: A cis/trans mixture of cypermethrin is epimerized using a catalyst such as a quaternary ammonium salt (e.g., tricaprylmethylammonium chloride) and a base like sodium carbonate in a hydrocarbon solvent (e.g., n-heptane).

-

Isolation: The resulting mixture is enriched in the more insecticidally active isomers, which are then isolated to yield zeta-cypermethrin.

Characterization of Cypermethrin Isomers

The characterization and quantification of cypermethrin isomers are crucial for quality control and regulatory purposes. Chromatographic techniques such as HPLC and GC are the primary methods used for their separation and analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the separation of cypermethrin diastereomers.

Experimental Protocol: RP-HPLC for Cypermethrin Isomer Separation [8][9][10]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, acetonitrile, and water. A typical composition is 58:18:24 (v/v/v).[8][9][10]

-

Sample Preparation: Dissolve the cypermethrin sample in the mobile phase.

-

Analysis: Inject the sample into the HPLC system and record the chromatogram. The different diastereomers will elute at different retention times, allowing for their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of cypermethrin isomers. Chiral GC columns can be used to separate enantiomers.

Experimental Protocol: GC-MS Analysis of Cypermethrin Isomers [11][12][13][14]

-

Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for pyrethroid analysis, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5). For enantiomeric separation, a chiral column (e.g., a cyclodextrin-based column) is required.[13]

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature ramp is crucial for good separation. A gentle temperature ramp can improve the resolution of closely eluting isomers.[11] For example, start at a lower temperature and gradually increase to around 280°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.[14]

-

Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or acetone.

Data Presentation

Quantitative Data Summary

| Parameter | Cypermethrin (Technical) | Alpha-cypermethrin | Beta-cypermethrin | Zeta-cypermethrin |

| Number of Isomers | 8 | 2 (enantiomeric pair of cis-isomers) | 4 | 4 |

| Oral LD50 (rat, mg/kg) | 250 - 4123 (depending on vehicle and isomer ratio)[15] | ~145[16] | ~138 (mouse)[17] | ~250-300 (mouse)[18] |

| Dermal LD50 (rat, mg/kg) | 1600[15] | >2000 (rabbit) | 1600 | >1000 |

| Insecticidal Activity | Broad spectrum | High | High | High |

Biological Activity and Toxicity

The different stereoisomers of cypermethrin exhibit varying levels of insecticidal activity and toxicity to non-target organisms, including mammals. Generally, the cis-isomers are more potent insecticides than the trans-isomers.

-

Alpha-cypermethrin , consisting of two of the most active cis-isomers, exhibits high insecticidal activity.[3] It is considered moderately toxic to mammals via oral ingestion.[16]

-

Beta-cypermethrin is a mixture of four active isomers and also shows high insecticidal efficacy.[5] Its acute oral toxicity in mice is reported to be around 138 mg/kg.[17]

-

Zeta-cypermethrin is an enriched isomeric mixture with potent insecticidal properties.[19] Its acute oral LD50 in mice is in the range of 250-300 mg/kg.[18]

All cypermethrin isomers act as neurotoxins by targeting the voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death.[3][5]

Mandatory Visualizations

Caption: General synthesis pathway of cypermethrin isomers.

Caption: Analytical workflow for cypermethrin isomer characterization.

References

- 1. CN102746191A - Synthesis method of cypermethrin compound - Google Patents [patents.google.com]

- 2. Cypermethrin synthesis - chemicalbook [chemicalbook.com]

- 3. Alpha-cypermethrin (Ref: OMS 3004) [sitem.herts.ac.uk]

- 4. Page loading... [guidechem.com]

- 5. Beta-cypermethrin (Ref: OMS 3068) [sitem.herts.ac.uk]

- 6. CN1033134C - Preparation method of high-activity cypermethrin insecticide - Google Patents [patents.google.com]

- 7. ijirset.com [ijirset.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Separation of cis- and trans-cypermethrin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. Development and application of GC-MS method for monitoring of long-term exposure to the pesticide cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. EXTOXNET PIP - CYPERMETHRIN [extoxnet.orst.edu]

- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 17. agilent.com [agilent.com]

- 18. zeta-Cypermethrin | C22H19Cl2NO3 | CID 12617362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Federal Register :: Zeta Cypermethrin; Pesticide Tolerances [federalregister.gov]

A Technical Guide to the Stereoisomers of Cypermethrin and Their Insecticidal Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the stereoisomers of cypermethrin, a widely used synthetic pyrethroid insecticide. It details the relationship between stereochemistry and insecticidal activity, presents comparative data for various isomeric compositions, and outlines the experimental protocols for their separation and biological evaluation.

Introduction to Cypermethrin and Stereoisomerism

Cypermethrin is a potent, broad-spectrum insecticide that acts as a fast-acting neurotoxin in insects.[1][2] It functions by targeting the voltage-gated sodium channels in the nervous system, causing paralysis and death. The cypermethrin molecule possesses three chiral centers, which gives rise to a complex mixture of eight stereoisomers (four pairs of enantiomers).[3] These isomers, while having identical chemical formulas and physical properties, exhibit significant differences in their biological activity, including insecticidal efficacy and toxicity to non-target organisms.[4][5]

The insecticidal activity of the technical-grade cypermethrin, which is a racemic mixture of all eight isomers, is primarily attributed to a select few of these stereoisomers.[3][5] This has led to the development of enriched formulations that contain higher proportions of the most biologically active isomers, thereby enhancing potency and allowing for lower application rates.[4][6] Understanding the properties of each stereoisomer is crucial for developing more effective and environmentally safer insecticides.

The main commercial formulations based on specific isomer ratios are:

-

Cypermethrin: The unresolved mixture of all eight stereoisomers.[1]

-

Alpha-cypermethrin: Contains an enriched racemic mixture of the two most active cis-isomers: (1R-cis-αS) and (1S-cis-αR).[4][7][8]

-

Beta-cypermethrin: A mixture of four active isomers, including two cis and two trans isomers.[4][7]

-

Zeta-cypermethrin: An enriched mixture of four specific isomers with a high proportion of the α-S isomer.[9][10]

-

Theta-cypermethrin: An enriched mixture of two specific trans isomers.[7][11]

Of the eight isomers, the (1R, cis, αS) and (1R, trans, αS) enantiomers are recognized as being responsible for the vast majority of the insecticidal activity.[3][5][12]

Data Presentation: Comparative Insecticidal Activity

The insecticidal activity of cypermethrin formulations varies significantly based on their isomeric composition. Formulations enriched with the most potent isomers, such as alpha-cypermethrin, offer higher efficacy per unit of active ingredient.[6]

| Formulation | Isomeric Composition | Relative Insecticidal Activity | Key Characteristics |

| Cypermethrin | Racemic mixture of all 8 stereoisomers (cis:trans ratio typically 40:60 to 80:20)[1] | Baseline | A dependable workhorse for large-scale applications where cost-effectiveness is a priority.[6] |

| Alpha-cypermethrin | Enriched with the two most active cis-isomers ((1R-cis-αS) and (1S-cis-αR))[4][7] | Approximately 2x that of Cypermethrin[4] | Higher potency per unit, providing a crisp and rapid knockdown of pests.[6] Often used for quick clean-out and hot-spot treatment.[6] |

| Beta-cypermethrin | Mixture of four active isomers (two cis and two trans)[4][7] | Higher than Cypermethrin | Offers a broad spectrum of control and has a notable effect on hygienic pests.[4] |

| Zeta-cypermethrin | Enriched mixture of four isomers with a high proportion of the α-S configuration | Approximately 2.5x that of Cypermethrin[10] | High potency due to the enrichment of the most neurotoxic isomers.[10] |

| Theta-cypermethrin | Enriched with two active trans-isomers | Higher than Cypermethrin | Developed based on the insecticidal contribution of specific trans-isomers.[11] |

The general order of insecticidal activity is considered to be: Alpha-cypermethrin ≥ Beta-cypermethrin > Cypermethrin.[4]

Experimental Protocols

Separation and Analysis of Stereoisomers

The separation and quantification of individual cypermethrin stereoisomers are critical for quality control and research. Due to their structural similarities, chromatographic techniques are essential.

A. Gas Chromatography (GC)

-

Objective: To separate diastereomers and enantiomers of cypermethrin.

-

Methodology:

-

Sample Preparation: The sample is dissolved in an appropriate organic solvent (e.g., hexane).

-

Column Selection:

-

For diastereomer separation , a non-polar capillary column such as a HP-5 (5% diphenyl / 95% dimethylpolysiloxane) is commonly used.[7][13][14]

-

For enantiomer separation , a chiral column, typically a beta-cyclodextrin-based enantioselective column (e.g., BGB-172), is required.[7][13][14] It's important to note that these columns can often separate the enantiomers of the cis diastereomers but may not resolve the trans enantiomers.[13][14]

-

-

Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD) is highly effective for analyzing chlorinated compounds like cypermethrin, providing low detection limits.[13][14]

-

Operating Conditions:

-

Injector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A gradient is used to achieve separation, for instance, starting at a lower temperature and ramping up to 230°C.[12]

-

Carrier Gas: High-purity nitrogen or helium.

-

Detector Temperature: Typically set around 300°C.

-

-

Peak Identification: Peaks are identified by comparing their retention times with those of isomer-enriched standards.[7][13]

-

B. High-Performance Liquid Chromatography (HPLC)

-

Objective: To resolve diastereomers and enantiomers of cypermethrin.

-

Methodology:

-

Normal-Phase HPLC (for enantiomer separation):

-

Reversed-Phase HPLC (for diastereomer separation):

-

Detection: A UV detector is commonly used, with the detection wavelength set around 235-280 nm.[15][16]

-

Flow Rate: Typically maintained around 1.0 mL/min.[15]

-

Column Temperature: Temperature can be controlled (e.g., 20°C) to optimize resolution.[15]

-

Assessment of Insecticidal Activity (Bioassays)

Bioassays are essential for determining the efficacy of different stereoisomers and formulations against target insect species. The following is a generalized protocol for a contact toxicity bioassay.

-

Objective: To determine the lethal dose (LD50) or lethal concentration (LC50) of a cypermethrin isomer or formulation.

-

Methodology:

-

Test Organisms: Use a susceptible strain of the target insect (e.g., Aedes aegypti mosquitoes, Musca domestica houseflies).[11][17] Ensure insects are of a consistent age and are reared under controlled conditions.

-

Preparation of Test Solutions:

-

Prepare a 1% stock solution of the test compound in a suitable solvent like acetone, accounting for the purity of the technical material.[17]

-

Perform serial dilutions of the stock solution to create a range of at least five concentrations that are expected to span the mortality range from 0% to 100%.[18]

-

A solvent-only solution serves as the negative control. A known insecticide (e.g., technical-grade bifenthrin) can be used as a positive control.[17]

-

-

Topical Application Protocol:

-

Anesthetize the insects briefly using CO2 or by chilling.

-

Using a micro-applicator, apply a precise volume (e.g., 0.1-1.0 µL) of a test solution to a specific location on the insect, typically the dorsal thorax.[17]

-

Treat a cohort of insects (e.g., 10-20 individuals) for each concentration and control group. The experiment should be replicated at least three times.

-

-

Observation:

-

Place the treated insects in clean containers with access to food (e.g., a sugar solution) and hold them under controlled temperature and humidity.

-

Assess mortality at predetermined time points, such as 24, 48, and 72 hours post-treatment.[18] An insect is considered dead if it is unable to move or stand.

-

-

Data Analysis:

-

Correct for any mortality in the control group using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100.[18]

-

Use probit analysis to calculate the LD50 or LC50 values and their 95% confidence intervals from the dose-response data.

-

-

Visualizations

Caption: Relationship between Cypermethrin and its isomer-enriched formulations.

Caption: Experimental workflow for stereoisomer separation and analysis.

Caption: Workflow for a typical insecticidal activity bioassay.

References

- 1. 879. Cypermethrin and alpha-cypermethrin (WHO Food Additives Series 38) [inchem.org]

- 2. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 3. researchgate.net [researchgate.net]

- 4. The difference between Cypermethrin, Beta- Cypermethrin and Alpha-cypermethrin - Ageruo [m.ageruo.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pomais.com [pomais.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. openknowledge.fao.org [openknowledge.fao.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Type II Pyrethroids like Cypermethrin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Type II pyrethroids, such as cypermethrin, are synthetic insecticides widely utilized in agriculture and public health. Their potent neurotoxicity in insects stems from a multi-faceted mechanism of action primarily targeting the nervous system. This technical guide provides a comprehensive overview of the core mechanisms, focusing on the molecular interactions and downstream signaling pathways affected by cypermethrin. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise representation of the complex processes involved.

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal target of Type II pyrethroids is the voltage-gated sodium channel (VGSC), a critical component for the initiation and propagation of action potentials in neurons.[1][2][3] Cypermethrin binds to the α-subunit of the VGSC, causing a significant alteration in its gating kinetics.[2]

Specifically, cypermethrin prolongs the opening of the sodium channels, leading to a persistent influx of sodium ions and sustained membrane depolarization.[4][5] This hyperexcitability of nerve cells results in uncontrolled, repetitive firing of action potentials, which ultimately leads to paralysis and death of the insect.[5] The binding of pyrethroids like cypermethrin is state-dependent, with a preferential affinity for the open state of the sodium channel, which is enhanced by repetitive depolarization.[6][7] The binding site for pyrethroids is located on the sodium channel α subunit, and coexpression with the β1 subunit can increase the apparent affinity for cypermethrin.[8] In silico studies suggest that cypermethrin binds to the inactivation gate of the VGSC, interacting with phenylalanine residues that are conserved across various insect species and even in humans.[9][10]

Quantitative Data: Binding Affinity and Electrophysiological Effects

| Parameter | Value | Species/System | Reference |

| Cypermethrin | |||

| Apparent Dissociation Constant (K'd) | 104.9 ± 16.9 µM | Grasshopper Na+ channels in BLM | [11] |

| Deltamethrin (another Type II pyrethroid) | |||

| Apparent Dissociation Constant (K'd) | 40.3 ± 8.7 µM | Grasshopper Na+ channels in BLM | [11] |

Secondary Mechanisms of Action

While the modulation of VGSCs is the primary mechanism, the neurotoxic effects of Type II pyrethroids are augmented by their interactions with other molecular targets.

GABAergic System

Type II pyrethroids, including cypermethrin, have been shown to interact with the γ-aminobutyric acid (GABA) receptor-ionophore complex, the major inhibitory neurotransmitter system in the central nervous system.[12][13] They are thought to act as non-competitive antagonists at a site near the picrotoxinin binding site on the GABA receptor, leading to a reduction in GABA-induced chloride currents.[14][15] This inhibition of inhibitory neurotransmission contributes to the overall hyperexcitability of the nervous system.[12]

Voltage-Gated Calcium and Chloride Channels

Cypermethrin and other Type II pyrethroids can also modulate the function of voltage-gated calcium channels (VGCCs) and voltage-gated chloride channels (VGCLCs).[13][16][17] The effects on VGCCs can be complex, with some studies suggesting inhibition of calcium uptake by nerves.[12][16] The elevation of intracellular calcium observed in response to some pyrethroids appears to be a secondary effect resulting from the depolarization caused by their action on VGSCs.[18]

Calcineurin Inhibition

A significant secondary target of Type II pyrethroids is calcineurin, a calcium-calmodulin-dependent protein phosphatase.[19] Cypermethrin is a potent inhibitor of calcineurin, with IC50 values in the nanomolar to picomolar range.[19] Inhibition of calcineurin can disrupt various cellular processes, including signal transduction and gene expression, and has been linked to neuroprotective effects in some contexts.[20]

| Compound | IC50 Value | Target | Reference |

| Cypermethrin | ~10⁻⁹ to 10⁻¹¹ M | Bovine brain calcineurin | [19] |

| Deltamethrin | ~10⁻⁹ to 10⁻¹¹ M | Bovine brain calcineurin | [19] |

| Fenvalerate | ~10⁻⁹ to 10⁻¹¹ M | Bovine brain calcineurin | [19] |

Downstream Signaling Pathways

The interaction of cypermethrin with its molecular targets triggers a cascade of intracellular signaling events that contribute to its overall neurotoxicity.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Exposure to cypermethrin has been shown to activate the MAPK signaling pathway, which is involved in cellular processes such as apoptosis and inflammation.[21] This activation can be triggered by disruptions in calcium homeostasis and oxidative stress.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE signaling pathway plays a protective role against oxidative stress. Studies have shown that this pathway is activated in response to cypermethrin-induced apoptosis in cortical neurons.[22] However, the protective effect is dependent on the dose and duration of exposure.[22]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effects of pyrethroids on cloned and expressed voltage-gated ion channels.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated using collagenase treatment.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired ion channel subunits (e.g., rat brain IIa sodium channel α subunit with or without the β1 subunit).[8]

-

Incubation: Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for channel expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber continuously perfused with a low-chloride Ringer's solution.

-

Two glass microelectrodes (filled with 3 M KCl) are impaled into the oocyte to measure membrane potential and inject current.

-

A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

-

Cypermethrin is applied via the perfusion solution.

-

Voltage protocols are applied to elicit and measure sodium currents, including peak transient currents and tail currents, in the presence and absence of the pyrethroid.[8]

-

Radioligand Binding Assay for GABA Receptor Interaction

This assay is used to determine the binding affinity of pyrethroids to the GABA receptor complex.

Methodology:

-

Membrane Preparation: Synaptosomes are prepared from rat brain tissue by homogenization and differential centrifugation.

-

Binding Reaction:

-

Aliquots of the synaptosomal membrane preparation are incubated with a radiolabeled ligand that binds to a specific site on the GABA receptor complex (e.g., [³⁵S]TBPS, which binds near the picrotoxinin site).[14]

-

Increasing concentrations of the unlabeled test compound (cypermethrin) are added to compete with the radioligand for binding.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated. Type II pyrethroids have been shown to inhibit [³⁵S]TBPS binding with Ki values in the range of 5-10 µM.[14]

Visualizations

Signaling Pathways

Caption: Signaling pathways affected by cypermethrin.

Experimental Workflow

Caption: Workflow for key experimental protocols.

Conclusion

The mechanism of action of Type II pyrethroids like cypermethrin is complex, involving a primary interaction with voltage-gated sodium channels and secondary effects on other ion channels and cellular enzymes. These molecular interactions trigger downstream signaling pathways that ultimately lead to neurotoxicity. A thorough understanding of these mechanisms is crucial for the development of more selective and safer insecticides, as well as for assessing the potential risks to non-target organisms, including humans. The experimental protocols and data presented in this guide provide a foundation for further research in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrethroids: How They Affect Human and Animal Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cypermethrin? [synapse.patsnap.com]

- 6. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Action of the pyrethroid insecticide cypermethrin on rat brain IIa sodium channels expressed in xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. arar.sci.am [arar.sci.am]

- 12. Cellular Mechanism involved in cypermethrin induced neurotoxicity [rpbs.journals.ekb.eg]

- 13. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrethroid insecticides and radioligand displacement from the GABA receptor chloride ionophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrethroids of the most potent class antagonize GABA action at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 17. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration | Bentham Science [benthamscience.com]

- 18. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Specific inhibition of calcineurin by type II synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Calcineurin inhibition enhances motor neuron survival following injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cypermethrin triggers oxidative stress, apoptosis, and inflammation in bovine mammary glands by disruption of mitogen-activated protein kinase (MAPK) pathways and calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cypermethrin-induced cortical neurons apoptosis via the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

para-Cypermethrin CAS number and molecular weight

An In-depth Technical Guide to Cypermethrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cypermethrin, a widely used synthetic pyrethroid insecticide. The information presented herein is intended to support research, scientific, and drug development professionals in understanding the chemical properties, mechanism of action, and toxicological profile of this compound. It is important to note that the term "para-Cypermethrin" is not a standard nomenclature; the correct terminology is Cypermethrin, which exists as a mixture of stereoisomers.

Chemical and Physical Properties

Cypermethrin is a synthetic pyrethroid that acts as a fast-acting neurotoxin in insects.[1] It is a non-systemic and non-volatile insecticide that functions upon contact and ingestion.[1] While it degrades relatively easily in soil and on plants, it can remain effective for weeks on indoor, inert surfaces.[1] Environmental factors such as sunlight, water, and oxygen can accelerate its decomposition.[1]

Below is a summary of the key chemical identifiers for Cypermethrin and its primary isomers.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cypermethrin (Isomer Mixture) | 52315-07-8[2][3] | C₂₂H₁₉Cl₂NO₃[2][3] | 416.30[1][4] |

| alpha-Cypermethrin | 67375-30-8[5] | C₂₂H₁₉Cl₂NO₃[5] | 416.30[5] |

| beta-Cypermethrin | 65731-84-2[6] | C₂₂H₁₉Cl₂NO₃[6] | 416.30[6] |

| theta-Cypermethrin | 71697-59-1 | C₂₂H₁₉Cl₂NO₃ | 416.30 |

| zeta-Cypermethrin | 1315501-18-8 | C₂₂H₁₉Cl₂NO₃ | 416.30 |

A selection of key physicochemical properties for Cypermethrin is presented in the following table.

| Property | Value |

| Appearance | Yellowish-brown viscous semi-solid at ambient temperature. |

| Odor | Odorless. |

| Melting Point | 60-68°C |

| Boiling Point | Decomposes at 220°C. |

| Density | 1.23 g/cm³ at 25°C. |

| Vapor Pressure | 1.9 x 10⁻⁷ Pa (1.4 x 10⁻⁹ mmHg) at 20°C. |

| Water Solubility | 0.009 mg/L (at pH 7.0). |

| n-Octanol/Water Partition Coefficient (log Pow) | 6.3 |

| Stability | Relatively stable in neutral and weakly acidic media, with optimal stability at pH 4. It is hydrolyzed in alkaline media. |

Data sourced from Wefco's Technical Data Sheet for Cypermethrin.

Mechanism of Action and Signaling Pathways

The primary mode of action for Cypermethrin is the disruption of the nervous system in insects.[7] This is achieved by targeting voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.[7]

Cypermethrin binds to these sodium channels and prolongs their open state, leading to an excessive influx of sodium ions.[7] This sustained depolarization results in hyperexcitability of the nerve cells, causing continuous and uncontrolled firing of action potentials.[7] The insect's nervous system is consequently overwhelmed, leading to muscle spasms, paralysis, and ultimately, death.[7]

While the primary target is the sodium channel, research suggests that Cypermethrin can also affect other components of the nervous system, including calcium and chloride channels, as well as GABA receptors, further contributing to its neurotoxic effects.[7][8]

Below is a diagram illustrating the primary signaling pathway of Cypermethrin's neurotoxic action.

A workflow for a typical toxicity study is outlined below.

Experimental Protocols

This section outlines methodologies from key experiments involving Cypermethrin.

Acute Oral Toxicity Studies in Rats

-

Objective: To determine the median lethal dose (LD50) and observe toxicological effects of Cypermethrin.

-

Animal Model: Adult male Wistar rats.

-

Methodology:

-

Animal Acclimatization: Rats are acclimatized to laboratory conditions prior to the experiment.

-

Dosing Preparation: Technical grade Cypermethrin is dissolved in a vehicle such as corn oil.

-

Administration: The Cypermethrin solution is administered orally to fasted rats via gavage.

-

Observation: Rats are observed for behavioral changes, respiratory and central nervous system symptoms, and mortality.

-

LD50 Determination: The LD50 is calculated using a statistical method, such as Finney's probit analysis.[9]

-

-

Reported LD50 Values:

-

The 48-hour LD50 value for orally administered Cypermethrin in rats was found to be 205 mg/kg body weight.[9]

-

Another study reported an oral LD50 in male rats of 247 mg/kg.

-

Sub-Acute and Chronic Toxicity Studies

-

Objective: To evaluate the effects of repeated exposure to lower doses of Cypermethrin.

-

Methodology:

-

Dosing: Rats are administered daily oral doses of Cypermethrin (e.g., 5 mg/kg and 20 mg/kg) for a period of 30 days.[10]

-

Observations: Daily observations are made for toxic symptoms and behavioral changes, including diarrhea, decreased feed intake, loss of body weight, ataxia, and salivation.[10]

-

Histopathology: At the end of the study period, animals are sacrificed, and tissues (e.g., liver, kidney, brain, gonads) are collected for histopathological examination to assess for cellular damage.[10]

-

Analytical Methods for Residue Detection

-

Objective: To quantify Cypermethrin residues in various matrices.

-

Gas Chromatography with Electron Capture Detection (GC-ECD):

-

Sample Preparation: Extraction of Cypermethrin from the sample matrix (e.g., milk, tissue, environmental samples) using a suitable solvent.[2][11]

-

Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5) to separate Cypermethrin from other components.[2]

-

Detection: An electron capture detector is used for sensitive detection of the halogenated Cypermethrin molecule.[2][11]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Similar extraction procedures as for GC are employed.

-

Chromatographic Separation: An HPLC system with a suitable column (e.g., Primesep 200) and a mobile phase of water, acetonitrile, and an ionic modifier is used for separation.[4]

-

Detection: Detection can be achieved using a UV detector (at 270 nm) or an evaporative light scattering detector (ELSD).[4]

-

Summary of Quantitative Data

The following table summarizes key toxicity data for Cypermethrin.

| Species | Route of Administration | LD50 / LC50 |

| Rat (male) | Oral | 247 mg/kg |

| Rat (female) | Oral | 309 mg/kg |

| Rabbit | Dermal | >2460 mg/kg |

| Mallard Duck | Oral | >10,000 mg/kg |

| Rainbow Trout (96 hrs) | Aquatic | 0.82 ppb |

| Bluegill Sunfish (96 hrs) | Aquatic | 1.78 ppm |

| Daphnia magna | Aquatic | 0.26 ppb |

| Honeybee | Contact | 0.025 µ g/bee |

Data sourced from the California Department of Pesticide Regulation's Environmental Fate of Cypermethrin report.

References

- 1. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Action of the pyrethroid insecticide cypermethrin on rat brain IIa sodium channels expressed in xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC Method for Analysis of Cypermethrin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 5. Cellular Mechanism involved in cypermethrin induced neurotoxicity [rpbs.journals.ekb.eg]

- 6. Cypermethrin (Ref: OMS 2002) [sitem.herts.ac.uk]

- 7. What is the mechanism of Cypermethrin? [synapse.patsnap.com]

- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 9. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]

- 10. Toxic Impacts of Cypermethrin on Behavior and Histology of Certain Tissues of Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

Navigating the Environmental Maze: An In-depth Technical Guide to the Fate and Degradation of Cypermethrin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypermethrin, a synthetic pyrethroid insecticide, is extensively used in agriculture, public health, and veterinary applications to control a wide range of pests. As a chiral molecule with eight stereoisomers, its environmental fate and degradation are complex processes influenced by a variety of abiotic and biotic factors. Understanding the differential behavior of these isomers is critical for accurate environmental risk assessment and the development of effective bioremediation strategies. This technical guide provides a comprehensive overview of the environmental fate and degradation of cypermethrin isomers, with a focus on hydrolysis, photolysis, and microbial degradation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in this field.

Data Presentation: Quantitative Degradation of Cypermethrin Isomers

The degradation of cypermethrin isomers is influenced by the environmental matrix, microbial activity, and the isomeric configuration itself. The trans-isomers of cypermethrin are generally degraded more rapidly than the corresponding cis-isomers in both soil and aquatic environments.[1][2][3] The following tables summarize key quantitative data on the degradation and half-life of cypermethrin isomers under various conditions.

| Environmental Matrix | Condition | Isomer | Half-life (t½) | Reference |

| Cabbage Leaves | Field | trans-cypermethrin | 4-5 days | [4] |

| Cabbage Leaves | Field | cis-cypermethrin | 7-8 days | [4] |

| Soil | Aerobic | Cypermethrin | 6-20 days | [5] |

| Soil | Anaerobic | Cypermethrin | <14 days | [5] |

| Soil | Sterile Aerobic | Cypermethrin | 20-25 weeks | [5] |

| Water | Hydrolysis (pH 7) | Cypermethrin | >50 days | [5] |

| Water | Photolysis | Cypermethrin | >100 days | [5] |

| Rat | trans-cypermethrin | 3.4 days | [6] | |

| Rat | cis-cypermethrin | 18 days | [6] | |

| Soil | Varies | Cypermethrin | 14.6 - 76.2 days | [7] |

Table 1: Half-life of Cypermethrin Isomers in Various Environmental Compartments.

| Bacterial Strain | Initial Concentration | Degradation (%) | Time (days) | Optimal Conditions | Reference |

| Bacillus sp. SG2 | 50 ppm | 81.6 | 15 | 32°C, pH 7, 116 rpm | [4][8] |

| Bacillus thuringiensis SG4 | 50 mg·L⁻¹ | ~80 | 15 | 32°C, pH 7.0, 110 rpm | [9] |

| Bacillus thuringiensis SG4 (immobilized) | 50 mg·L⁻¹ | 85.0 | 15 | 32°C, pH 7.0, 110 rpm | [9] |

| Enterobacter hormaechei ZK101 | 5.69 mg·L⁻¹ | 67.6 | 5 | 33.9°C, pH 6.7 | [6] |

| Stenotrophomonas maltophilia ZK102 | 6.6 mg·L⁻¹ | 81.9 | 5 | 38.1°C, pH 6.7 | [6] |

| Acinetobacter calcoaceticus MCm5 | 100 mg L⁻¹ | >85 | 10 | - | [10] |

| Brevibacillus parabrevis FCm9 | 100 mg L⁻¹ | >85 | 10 | - | [10] |

| Sphingomonas sp. RCm6 | 100 mg L⁻¹ | >85 | 10 | - | [10] |

| Pseudomonas alcaligenes S-58 | 10.2 ppm | 95 | 4 | - | [11] |

| Ochrobactrum intermedium SP9 | 100-1000 ppm | >80 | 8 | 35°C, pH 7.0 | [7] |

Table 2: Microbial Degradation of Cypermethrin by Various Bacterial Strains.

Core Degradation Pathways

The environmental degradation of cypermethrin isomers proceeds through several key pathways, with the initial and most significant step being the cleavage of the ester linkage.[4][9] This hydrolysis can be chemically or biologically mediated and leads to the formation of two primary metabolites: 3-phenoxybenzoic acid (PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA).[4]

Abiotic Degradation: Hydrolysis and Photolysis

Hydrolysis: The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions.[5] In neutral environmental conditions (pH 7), cypermethrin is relatively stable to hydrolysis.[5] The trans-isomers are generally more susceptible to hydrolysis than the cis-isomers.[4]

Photolysis: Photodegradation on soil and plant surfaces is another important abiotic degradation route. Sunlight can induce cis-trans isomerization and cleavage of the ester bond.[1] Identified photoproducts include 3-phenoxybenzaldehyde, PBA, and various isomers of cypermethrin.[12]

Biotic Degradation: The Microbial Route

Microorganisms play a crucial role in the degradation of cypermethrin in soil and water.[5] The primary mechanism is the enzymatic hydrolysis of the ester bond, catalyzed by carboxylesterases.[13] Several bacterial and fungal species have been identified with the ability to degrade cypermethrin.[14]

A novel biodegradation pathway has been proposed for Bacillus sp. strain SG2, which involves the formation of metabolites not typically associated with the primary hydrolytic route, such as 4-propylbenzoate and 4-propylbenzaldehyde.[4][8] This suggests alternative enzymatic machinery for the breakdown of the cypermethrin molecule.

Experimental Protocols

Accurate assessment of cypermethrin degradation requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.[14]

Sample Preparation and Extraction for Microbial Degradation Studies

-

Culture Preparation: Inoculate a suitable liquid medium (e.g., Minimal Salt Medium) with the microbial strain of interest. Add a known concentration of cypermethrin (e.g., 50-100 mg/L) dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile).[9][15] Incubate under optimal growth conditions (e.g., 30-37°C, with shaking).[6][9]

-

Sampling: At specified time intervals, withdraw an aliquot of the culture medium. For accurate quantification, especially with filamentous fungi or when cypermethrin is not uniformly dispersed, it may be necessary to process the entire culture volume.[16]

-

Cell Lysis (Optional but Recommended): To ensure the extraction of intracellularly bound cypermethrin, disrupt the microbial cells using methods such as ultrasonication.[17]

-

Liquid-Liquid Extraction:

-

Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and dichloromethane) to the culture sample.[9]

-

Vortex vigorously for several minutes to ensure thorough mixing and extraction of cypermethrin into the organic phase.

-

Centrifuge the mixture to separate the aqueous and organic layers.

-

Carefully collect the organic supernatant.

-

Repeat the extraction process on the aqueous phase at least once more to maximize recovery.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Reconstitution: Re-dissolve the dried residue in a known volume of a suitable solvent (e.g., acetonitrile or mobile phase for HPLC) for analysis.[15]

-

Filtration: Filter the reconstituted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection into the analytical instrument.[15]

Analytical Methodology: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used for the separation of cypermethrin isomers.[14][18]

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[16] For improved separation of diastereomers, a ternary mixture of methanol, acetonitrile, and water (e.g., 58:18:24, v/v/v) can be effective.[14][18]

-

Column Temperature: Maintained at a constant temperature, for example, 20-25°C.[14][18]

-

Detection Wavelength: Cypermethrin can be detected at approximately 235 nm or 275 nm.[18]

-

Quantification: Based on a calibration curve generated from certified reference standards of cypermethrin.

Analytical Methodology: GC-MS

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column such as a HP-5 or equivalent is suitable for separating diastereomers.[3][19] For enantiomeric separation, a chiral column (e.g., a cyclodextrin-based column) is required.[19]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the isomers and metabolites. For example, starting at a lower temperature and ramping up to a final temperature of around 280-300°C.

-

MS Detector: Operated in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes.

-

Quantification: Based on an internal standard and a calibration curve of the target isomers.

Conclusion

The environmental fate of cypermethrin is a multifaceted process governed by the interplay of its isomeric structure and various environmental factors. The preferential degradation of trans-isomers has significant implications for the overall toxicity and persistence of cypermethrin residues in the environment. Microbial degradation represents a promising avenue for the remediation of cypermethrin-contaminated sites, with ongoing research identifying novel bacterial strains and degradation pathways. The detailed experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to conduct accurate and reproducible studies on the environmental fate and degradation of cypermethrin isomers. Further research into the enzymatic and genetic basis of microbial degradation will be instrumental in developing enhanced bioremediation technologies for this widely used insecticide.

References

- 1. GC–MS analysis of cypermethrin biodegradation [bio-protocol.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel pathway of cypermethrin biodegradation in a Bacillus sp. strain SG2 isolated from cypermethrin-contaminated agriculture field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environmental Monitoring - Department of Pesticide Regulation [cdpr.ca.gov]

- 6. open.metu.edu.tr [open.metu.edu.tr]

- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 8. Novel pathway of cypermethrin biodegradation in a Bacillus sp. strain SG2 isolated from cypermethrin-contaminated agriculture field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. A pretreatment method for HPLC analysis of cypermethrin in microbial degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Toxicological Profile of Alpha-cypermethrin and Beta-cypermethrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-cypermethrin and beta-cypermethrin are synthetic pyrethroid insecticides derived from cypermethrin. While sharing a common core structure, the specific isomeric compositions of alpha- and beta-cypermethrin result in distinct toxicological profiles. Alpha-cypermethrin is an enriched isomeric mixture containing two of the most biologically active cis-isomers of cypermethrin, making it a more potent insecticide.[1][2] Beta-cypermethrin is a reaction mixture of two enantiomeric forms.[3] This guide provides a detailed comparative analysis of their toxicological properties, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Core Toxicological Data

The following tables summarize the key toxicological endpoints for alpha-cypermethrin and beta-cypermethrin, facilitating a direct comparison of their acute toxicity and no-observed-adverse-effect levels (NOAELs) for various exposure durations and endpoints.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Vehicle | Alpha-cypermethrin | Beta-cypermethrin |

| LD₅₀ | Rat | Oral | Corn Oil | 79 mg/kg[4] | 250 mg/kg (for cypermethrin)[5] |

| Rat | Oral | DMSO | 145 mg/kg[6][7][8] | No data available | |

| Mouse | Oral | Corn Oil | 35 mg/kg[4] | 138 mg/kg[9] | |

| LD₅₀ | Rabbit | Dermal | - | >2000 mg/kg[10] | >2003 mg/kg[9] |

| Rat | Dermal | - | 500 mg/kg[11] | 1600 mg/kg[9] | |

| LC₅₀ | Rat | Inhalation | - | 1900 mg/m³ (4h)[11] | 2.5 mg/L (4h)[9] |

Table 2: No-Observed-Adverse-Effect Levels (NOAELs)

| Endpoint | Species | Duration | Alpha-cypermethrin | Beta-cypermethrin |

| Acute Neurotoxicity | Rat | Single dose | 4 mg/kg bw/day[12][13] | No data available |

| Subchronic Neurotoxicity | Rat | 90 days | No data available | No data available |

| Reproductive Toxicity | Rat | 3-generation | No endocrine-disruptive effect observed for cypermethrin[14] | 10 mg/kg/day (Reduced sperm count and motility)[15] |

| Developmental Toxicity | Rat | - | 10 mg/kg bw/day (Maternal and fetal)[16] | No data available |

| Rabbit | - | 20 mg/kg bw/day (Maternal)[16] | No data available | |

| Chronic Toxicity | Dog | 1 year | 2.25 mg/kg bw/day (for cypermethrin)[17] | No data available |

Mechanism of Action and Signaling Pathways

Both alpha-cypermethrin and beta-cypermethrin are neurotoxicants that primarily target voltage-gated sodium channels in the nervous system.[2][3] By prolonging the open state of these channels, they cause persistent neuronal excitation, leading to paralysis and death in insects.[18] In mammals, this mechanism is also responsible for the observed neurotoxic effects.

Beyond the primary interaction with sodium channels, these pyrethroids can induce a cascade of downstream cellular events, including oxidative stress, disruption of calcium homeostasis, and activation of apoptotic pathways.

Signaling Pathway: Pyrethroid-Induced Neurotoxicity

The following diagram illustrates the primary mechanism of action of alpha- and beta-cypermethrin on neuronal cells, leading to neurotoxicity.

Caption: Primary mechanism of pyrethroid-induced neurotoxicity.

Signaling Pathway: Induction of Oxidative Stress and Apoptosis

Exposure to alpha- and beta-cypermethrin has been shown to induce oxidative stress, characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation.[6][9] This oxidative stress can, in turn, trigger apoptotic cell death through various signaling cascades, including the JNK and ERK pathways.

Caption: Pyrethroid-induced oxidative stress leading to apoptosis.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key methodologies.

Acute Oral Toxicity (OECD 425: Up-and-Down Procedure)

This method is employed to determine the median lethal dose (LD₅₀) following a single oral administration of the test substance.

-

Principle: A sequential dosing approach is used where the dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal. This minimizes the number of animals required.[19][20][21]

-

Test Animals: Typically, adult female rats are used.[19]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The first animal receives a dose estimated to be near the LD₅₀.

-

Subsequent animals are dosed at intervals of at least 24-48 hours.[19][21]

-

If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.[21]

-

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.[20]

Experimental Workflow: OECD 425

Caption: Workflow for OECD 425 Acute Oral Toxicity test.

Acute Dermal Toxicity (OECD 402)

This study assesses the toxicity of a substance following a single, 24-hour dermal application.

-

Principle: The test substance is applied to a shaved area of the skin of the test animals.[1][22]

-

Test Animals: Adult rats, rabbits, or guinea pigs are commonly used.[23]

-

Procedure:

-

The fur is removed from the dorsal area of the animal 24 hours before the test.

-

The test substance is applied uniformly over an area of at least 10% of the body surface.[1]

-

The treated area is covered with a porous gauze dressing for 24 hours.[24]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[1]

-

-

Data Analysis: The LD₅₀ is determined, and skin reactions at the site of application are recorded.

Acute Inhalation Toxicity (OECD 403)

This guideline is used to evaluate the toxicity of a substance when administered via inhalation over a short period.

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (typically 4 hours).[25][26][27]

-

Test Animals: The preferred species is the rat.[26]

-

Procedure:

-

Animals are placed in exposure chambers.

-

The concentration of the test substance in the air is maintained at a constant level.

-

Animals are observed for signs of toxicity during and after exposure for at least 14 days.[26]

-

-

Data Analysis: The LC₅₀ (median lethal concentration) is calculated.

Neurotoxicity Study (OECD 424)

This study is designed to detect and characterize the potential neurotoxic effects of a chemical.

-

Principle: The test substance is administered orally to groups of rodents for a specified duration (e.g., 28 or 90 days), and a range of neurobehavioral and neuropathological endpoints are assessed.[28][29]

-

Test Animals: Typically adult rats.

-

Procedure:

-

Multiple dose groups and a control group are used.

-

Detailed clinical observations are made throughout the study.

-

A functional observational battery (FOB) is performed to assess sensory, motor, and autonomic function.

-

At the end of the study, nervous system tissues are examined for histopathological changes.[29]

-

-

Data Analysis: A NOAEL for neurotoxicity is determined based on the functional and pathological findings.

Conclusion

Alpha-cypermethrin consistently demonstrates higher acute oral toxicity in rodents compared to beta-cypermethrin, which is consistent with its enrichment of the more biologically active cis-isomers. Dermal toxicity for both compounds is relatively low. The primary mechanism of toxicity for both is the modulation of voltage-gated sodium channels, leading to neurotoxicity. Subsequent downstream effects include the induction of oxidative stress and apoptosis. Further research is warranted to establish a more complete toxicological profile for beta-cypermethrin, particularly regarding chronic toxicity and specific NOAELs for various endpoints, to allow for a more comprehensive risk assessment and comparison with alpha-cypermethrin.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Alpha-cypermethrin (Ref: OMS 3004) [sitem.herts.ac.uk]

- 3. Beta-cypermethrin (Ref: OMS 3068) [sitem.herts.ac.uk]

- 4. Cypermethrin Induces Macrophages Death through Cell Cycle Arrest and Oxidative Stress-Mediated JNK/ERK Signaling Regulated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrethroid insecticides as phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of oxidative stress and lipid peroxidation in rats chronically exposed to cypermethrin through dermal application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijpbs.com [ijpbs.com]

- 10. Cypermethrin-induced cortical neurons apoptosis via the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. docta.ucm.es [docta.ucm.es]

- 13. extranet.who.int [extranet.who.int]

- 14. Cypermethrin induces Sertoli cell apoptosis through mitochondrial pathway associated with calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toxicity mechanism of peri-implantation pesticide beta-cypermethrin exposure on endometrial remodeling in early pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. govinfo.gov [govinfo.gov]

- 17. fsc.go.jp [fsc.go.jp]

- 18. Cypermethrin inhibits proliferation of Sertoli cells through AR involving DAB2IP/PI3K/AKT signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The influence of pyrethroides: permethrin, deltamethrin and alpha-cypermetrin on oxidative damage - AHEM [phmd.hirszfeld.pl]

- 20. mdpi.com [mdpi.com]

- 21. Pyrethroid Insecticide Cypermethrin Modulates Gonadotropin Synthesis via Calcium Homeostasis and ERK1/2 Signaling in LβT2 Mouse Pituitary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effects of ultraviolet photooxidation of cypermethrin on the activities of phosphatases and digestive enzymes, and intestinal histopathology in African catfish, Clarias gariepinus (Burchell, 1822) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cypermethrin-induced oxidative stress in rat brain and liver is prevented by vitamin E or allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Determination of offspring NOAEL for zeta-cypermethrin using internal exposure data from rat developmental neurotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ovid.com [ovid.com]

- 28. fsc.go.jp [fsc.go.jp]

- 29. researchgate.net [researchgate.net]

Photostability and degradation pathways of para-Cypermethrin

An In-depth Technical Guide to the Photostability and Degradation Pathways of Cypermethrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypermethrin is a synthetic Type II pyrethroid insecticide widely used in agriculture and for public health pest control due to its high efficacy, broad spectrum of activity, and relatively low mammalian toxicity.[1][2] As a photolabile compound, its persistence and environmental fate are significantly influenced by sunlight. Understanding the photostability and degradation pathways of cypermethrin is crucial for assessing its environmental impact, developing effective formulations, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the photodegradation of cypermethrin, summarizing key quantitative data, detailing experimental protocols, and illustrating the degradation pathways.

Photostability and Degradation Kinetics

The photodegradation of cypermethrin is influenced by various factors, including the medium (water, soil, or thin films), the presence of photosensitizers (like humic acids), pH, and the wavelength of irradiation.[3][4] Generally, the process follows pseudo-first-order kinetics.[3]

Quantitative Photodegradation Data

The rate of cypermethrin's photodegradation is often quantified by its half-life (t½) and quantum yield (Φ). The following tables summarize key quantitative data from various studies.

Table 1: Photodegradation Half-Life of Cypermethrin in Aqueous Media

| Medium | Light Source | Half-Life (days) | Reference |

| Distilled Water | Sunlight | >50 | [1] |

| Distilled Water | Sunlight | 2.3 - 2.6 | [5] |

| River Water | Sunlight | ~5 | [1] |

| River Water | Sunlight | 0.6 - 0.7 | [5] |

| Sea Water | Sunlight | 0.6 - 0.7 | [5] |

| 1 ppm Humic Acid | Sunlight | 2.3 - 2.6 | [5] |

| 2% Acetone Water | Sunlight | <0.5 | [5] |

Table 2: Photodegradation Half-Life of Cypermethrin on Soil Surfaces

| Soil Type | Light Source | Half-Life (days) | Reference |

| 3 Soil Types | Sunlight | 0.6 - 1.9 | [5] |

| Not Specified | Sunlight | 8 - 16 | [1] |

| Poultry Manure | Not Specified | 3.75 | [6] |

Table 3: Quantum Yields for Cypermethrin Photodegradation

| Medium | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Thin Film | 254 | 0.41 | [7] |

| Thin Film | 310 | 0.25 | [7] |

Experimental Protocols

The study of cypermethrin photodegradation involves controlled irradiation experiments followed by analytical quantification of the parent compound and its degradation products.

Sample Preparation and Irradiation

-

Aqueous Solutions: Cypermethrin solutions are prepared in various water matrices (e.g., distilled water, river water, or buffered solutions) at specific concentrations.[3][4] To enhance solubility, a co-solvent like acetone may be used.[5] The solutions are placed in quartz tubes or photoreactors and exposed to a light source.

-

Soil Surfaces: Soil samples are treated with a solution of cypermethrin in a volatile solvent. After the solvent evaporates, the soil is spread in a thin layer in a petri dish or similar container for irradiation.[1]

-

Thin Films: A solution of cypermethrin is deposited on a surface (e.g., a glass plate or an attenuated total reflectance crystal) and the solvent is evaporated to leave a thin film of the pesticide for direct irradiation.[7]

-

Light Sources: A variety of light sources are used to simulate or replicate environmental conditions, including natural sunlight, solar simulators (e.g., xenon lamps), and UV lamps emitting at specific wavelengths (e.g., 254 nm or 310 nm).[4][7][8]

Analytical Methods

-

Extraction: After irradiation, cypermethrin and its photoproducts are extracted from the sample matrix using appropriate organic solvents.

-

Quantification and Identification: The concentrations of cypermethrin and its degradation products are typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD).[3][9] Identification of unknown photoproducts is achieved using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7][9] In-situ monitoring can also be performed using Fourier-Transform Infrared Spectroscopy (FTIR).[7]

Experimental Workflow Diagram

Caption: General workflow for studying cypermethrin photodegradation.

Photodegradation Pathways

The photodegradation of cypermethrin proceeds through several reaction pathways, initiated by the absorption of UV light. The primary degradation products result from isomerization and cleavage of the ester and diphenyl ether linkages.[5]

The main degradation pathways include:

-

Photoisomerization: The cis/trans isomerization of the cyclopropane ring is a primary photochemical reaction.[5]

-

Ester Bond Cleavage: This is a major degradation route, leading to the formation of 3-phenoxybenzaldehyde (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA).[1][10] The unstable cyanohydrin intermediate formed initially rapidly converts to 3-PBA.[10]

-

Oxidation: The aldehyde group of 3-PBA can be further oxidized to form 3-phenoxybenzoic acid.[7] The cyano group can also be hydrated to a CONH2 group and subsequently hydrolyzed to a COOH group.[5]

-

Dechlorination: The removal of chlorine atoms from the vinyl side chain can occur.[3][4]

-

Diphenyl Ether Bond Cleavage: The bond between the two phenyl rings can also be cleaved.[5]

-

Mineralization: Under prolonged irradiation, the aromatic rings can be cleaved, eventually leading to the formation of smaller molecules like CO, CO2, and formic acid.[7]

Photodegradation Pathway Diagram

Caption: Major photodegradation pathways of cypermethrin.

Conclusion

Cypermethrin is susceptible to photodegradation, a process that significantly reduces its environmental persistence. The degradation rate is highly dependent on environmental conditions, with half-lives ranging from less than a day in sunlit river water to over 50 days in distilled water.[1][5] The primary degradation pathways involve photoisomerization and cleavage of the ester bond, leading to the formation of key metabolites such as 3-PBA and DCVA, which can undergo further degradation.[1][5][7][10] Researchers and drug development professionals should consider the photolytic instability of cypermethrin when designing formulations and conducting environmental risk assessments. The use of standardized experimental protocols is essential for generating comparable and reliable data on the photostability of this important insecticide.

References

- 1. Environmental Monitoring - Department of Pesticide Regulation [cdpr.ca.gov]

- 2. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation of lambda-cyhalothrin and cypermethrin in aqueous solution as affected by humic acid and/or copper: intermediates and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Open Access) Photodegradation of the Pyrethroid Insecticide Cypermethrin in Water and on Soil Surface (1985) | Naohiro Takahashi | 23 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Cypermethrin toxicity in the environment: analytical insight into detection methods and microbial degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cypermethrin Degradation Pathway [eawag-bbd.ethz.ch]

The Advent and Evolution of a Potent Insecticide: A Technical Guide to Cypermethrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cypermethrin, a synthetic pyrethroid insecticide, emerged in the 1970s as a significant advancement in pest control, offering enhanced photostability and potent, broad-spectrum insecticidal activity. This technical guide provides an in-depth exploration of the discovery, history of use, and the fundamental biochemical mechanisms of cypermethrin and its key isomeric variants. Detailed methodologies for its chemical synthesis and for assays determining its mode of action and efficacy are presented. Quantitative data on its physicochemical properties and insecticidal potency are summarized for comparative analysis. Furthermore, this guide employs visualizations to elucidate the intricate signaling pathways affected by cypermethrin and the logical workflow of its synthesis, serving as a comprehensive resource for the scientific community.

Discovery and History of Use: From Natural Pyrethrins to a Synthetic Powerhouse

The journey to cypermethrin's discovery began with the study of natural pyrethrins, insecticides derived from the chrysanthemum flower, Tanacetum cinerariaefolium. While effective, natural pyrethrins were susceptible to degradation in sunlight, limiting their agricultural applications. This prompted a quest for more stable synthetic analogues.

In the 1970s, a team of scientists led by Dr. Michael Elliott at the Rothamsted Experimental Station in the UK made groundbreaking discoveries in the development of photostable pyrethroids.[1][2] This research culminated in the synthesis of permethrin in 1973 and subsequently cypermethrin.[1] The key innovation in cypermethrin's structure was the introduction of an alpha-cyano group, which significantly enhanced its insecticidal potency.

Cypermethrin was first synthesized in 1974 and became commercially available in the late 1970s and early 1980s.[3][4] It is a non-systemic insecticide that acts on contact and through ingestion.[5][6] Its broad-spectrum efficacy against a wide range of pests, particularly Lepidoptera and Coleoptera, led to its widespread adoption in agriculture for crops such as cotton, fruits, and vegetables.[6] Beyond agriculture, cypermethrin found extensive use in public health for controlling disease vectors like mosquitoes and in domestic products for managing household pests such as cockroaches and ants.[5][6]